
2-Ethyl-4-methyl-6-(trichloromethyl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-4-methyl-6-(trichloromethyl)-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is notable for its unique structure, which includes an ethyl group, a methyl group, and a trichloromethyl group attached to the triazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methyl-6-(trichloromethyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-4-methyl-1,3,5-triazine with trichloromethylating agents. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and the process is usually carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters and ensure consistent quality.
化学反应分析
Types of Reactions
2-Ethyl-4-methyl-6-(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine oxides.
Reduction: Reduction reactions can yield triazine derivatives with different functional groups.
Substitution: The trichloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of triazine derivatives with different functional groups.
科学研究应用
2-Ethyl-4-methyl-6-(trichloromethyl)-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 2-Ethyl-4-methyl-6-(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The trichloromethyl group may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
2-Ethyl-4-methyl-1,3,5-triazine: Lacks the trichloromethyl group, resulting in different chemical properties.
4-Methyl-6-(trichloromethyl)-1,3,5-triazine: Lacks the ethyl group, affecting its reactivity and applications.
2-Ethyl-6-(trichloromethyl)-1,3,5-triazine: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
2-Ethyl-4-methyl-6-(trichloromethyl)-1,3,5-triazine is unique due to the presence of all three substituents (ethyl, methyl, and trichloromethyl) on the triazine ring. This combination of groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
165954-43-8 |
|---|---|
分子式 |
C7H8Cl3N3 |
分子量 |
240.5 g/mol |
IUPAC 名称 |
2-ethyl-4-methyl-6-(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C7H8Cl3N3/c1-3-5-11-4(2)12-6(13-5)7(8,9)10/h3H2,1-2H3 |
InChI 键 |
QWVCAQPZVNSUCD-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=NC(=N1)C)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


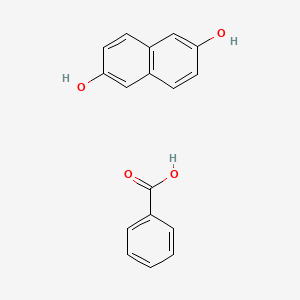
![N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide](/img/structure/B12554087.png)
![3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile](/img/structure/B12554109.png)
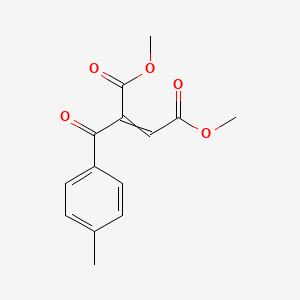
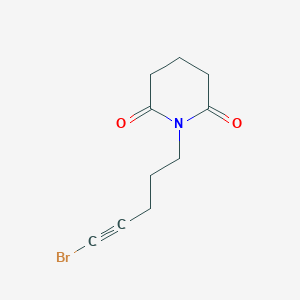
![2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12554126.png)
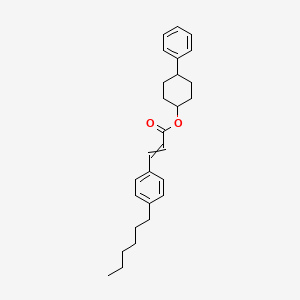
![[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid](/img/structure/B12554136.png)
![[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester](/img/structure/B12554142.png)
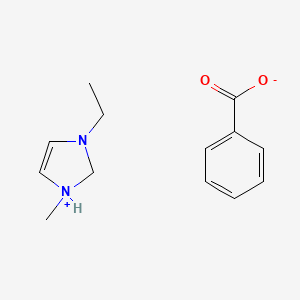
![2-[Methyl(phenyl)amino]decyl trifluoroacetate](/img/structure/B12554150.png)
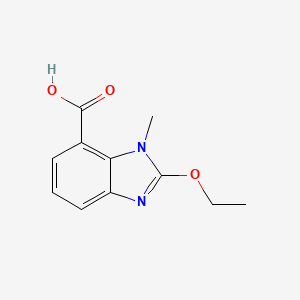
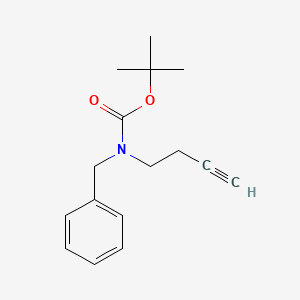
![2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B12554159.png)
